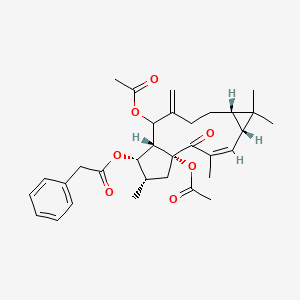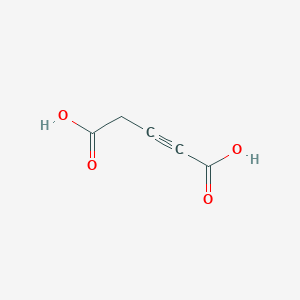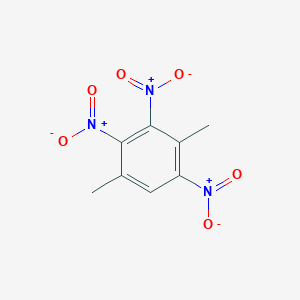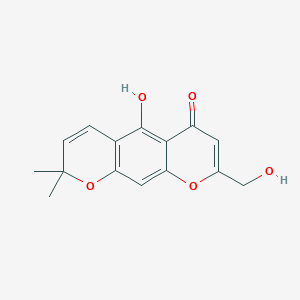![molecular formula C28H16N2 B14750338 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene CAS No. 258-40-2](/img/structure/B14750338.png)
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,17-diazaheptacyclo[1612003,1605,1407,12020,29022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework
Preparation Methods
The synthesis of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms at specific positions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of heptacyclic structures. In biology, it has potential applications as a molecular probe due to its unique structural features. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve complex molecular interactions. In industry, this compound can be used in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves its interaction with specific molecular targets. The rigid heptacyclic structure allows it to fit into particular binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The nitrogen atoms within the structure can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene stands out due to its unique heptacyclic structure and the presence of nitrogen atoms at specific positions. Similar compounds include other heptacyclic structures with different substituents or ring sizes, such as 13,21-dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene . These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
Properties
CAS No. |
258-40-2 |
|---|---|
Molecular Formula |
C28H16N2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-2-6-18-10-22-14-26-25(13-21(22)9-17(18)5-1)29-27-15-23-11-19-7-3-4-8-20(19)12-24(23)16-28(27)30-26/h1-16H |
InChI Key |
WQMMGBXKZLBONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)N=C5C=C6C=C7C=CC=CC7=CC6=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


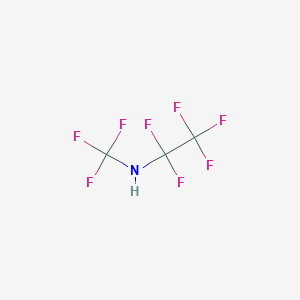
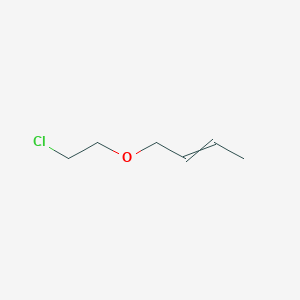
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
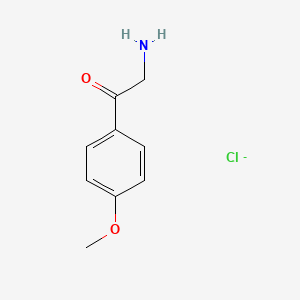


![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

